Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate
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Overview
Description
Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of an ethyl ester group, a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group, and an amino group attached to an oxoacetate moiety
Preparation Methods
The synthesis of Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,1-dioxidoisothiazolidin-2-yl intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the 1,1-dioxidoisothiazolidin-2-yl group.
Attachment of the phenyl ring: The intermediate is then reacted with a phenyl halide under conditions that facilitate the formation of a carbon-nitrogen bond.
Formation of the oxoacetate moiety: The final step involves the esterification of the amino group with ethyl oxalyl chloride to form the ethyl ester of the oxoacetate.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxoacetate moiety to an alcohol or amine, depending on the reducing agent.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sulfur dioxide, oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolism. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds share a similar phenylpiperidine skeleton but differ in their substituents and functional groups.
Sulfonamides: These compounds contain a sulfonamide group and are known for their antibacterial activity.
Oxalyl derivatives: These compounds contain an oxalyl group and are used in various chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-2-20-13(17)12(16)14-10-4-6-11(7-5-10)15-8-3-9-21(15,18)19/h4-7H,2-3,8-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBVKUBLLUOKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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